molecular formula C20H22N4OS B2662524 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034467-45-1

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2662524
CAS No.: 2034467-45-1
M. Wt: 366.48
InChI Key: CNGMITDTIKRHIF-UHFFFAOYSA-N
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Description

Emergence of Polycyclic Architectures in Targeted Drug Design

Polycyclic compounds have redefined drug discovery by enabling multi-target engagement and improved pharmacokinetic profiles. Their rigid, three-dimensional structures enhance binding affinity to biological targets while reducing off-target effects. For instance, polycyclic frameworks like pentacycloundecane derivatives exhibit unique electronic configurations that stabilize interactions with enzyme active sites, as demonstrated in neurodegenerative and anticancer drug development.

Table 1: Comparative Efficacy of Polycyclic vs. Monocyclic Compounds

Parameter Polycyclic Compounds Monocyclic Compounds
Binding Affinity (Kd) 2–10 nM 50–200 nM
Metabolic Stability (t₁/₂) >6 hours 1–3 hours
Selectivity Index 15–30 3–8

Data derived from studies on kinase inhibitors and antimicrobial agents.

The integration of polycyclic systems into drug design often involves hybridization with aromatic heterocycles. For example, the pyridine ring in N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide contributes π-π stacking interactions, while the cyclopentanecarboxamide core imposes conformational constraints that improve bioavailability. Such strategies align with the broader trend of combining steric complexity with electronic diversity to address drug resistance.

Rationale for Pyrazole-Thiophene-Pyridine Hybridization Strategies

The synergy between pyrazole, thiophene, and pyridine rings arises from their complementary electronic and steric properties:

  • Pyrazole : The 1-methylpyrazole moiety enhances metabolic stability by resisting oxidative degradation. Its nitrogen-rich structure facilitates hydrogen bonding with amino acid residues in target proteins, as seen in kinase inhibitors.
  • Thiophene : The sulfur atom in thiophene improves lipophilicity, promoting membrane permeability. Computational studies reveal that thiophene derivatives exhibit strong electrophilic character, enhancing reactivity in cross-coupling reactions.
  • Pyridine : The pyridine ring’s basic nitrogen atom enables pH-dependent solubility and coordination with metal ions in enzymatic cofactors.

Table 2: Key Synthetic Routes for Pyrazole-Thiophene-Pyridine Hybrids

Step Reaction Type Reagents/Conditions Yield (%)
1 Claisen-Schmidt Condensation p-Chlorobenzaldehyde, NaOH 75–85
2 Cyclocondensation Thiosemicarbazide, DMF, 80°C 68–72
3 Suzuki–Miyaura Cross-Coupling Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane 66–81

Adapted from synthetic protocols for thiazolyl-pyrazoline and thiophene hybrids.

The hybridization of these rings is exemplified in the synthesis of This compound , where a Pd-catalyzed cross-coupling reaction links the pyridine and pyrazole units, followed by amidation to introduce the cyclopentanecarboxamide group. This approach ensures regioselectivity and scalability, critical for industrial production.

Recent computational analyses further validate the design rationale. Density functional theory (DFT) calculations on analogous hybrids demonstrate that the thiophene ring’s electron-withdrawing effects stabilize the lowest unoccupied molecular orbital (LUMO), enhancing electrophilic reactivity. Meanwhile, the pyrazole ring’s electron-donating methyl group increases nucleophilicity at the N1 position, favoring interactions with hydrophobic protein pockets.

Properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-24-14-16(13-23-24)17-7-6-15(11-21-17)12-22-19(25)20(8-2-3-9-20)18-5-4-10-26-18/h4-7,10-11,13-14H,2-3,8-9,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGMITDTIKRHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Synthesis of the pyridine ring: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Coupling of the pyrazole and pyridine rings: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a similar cross-coupling reaction.

    Formation of the cyclopentane carboxamide moiety: This can be achieved through the reaction of a cyclopentanone derivative with an amine, followed by acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of automated synthesis platforms could streamline the production process and reduce the need for manual intervention.

Chemical Reactions Analysis

Types of Reactions

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Coupling: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

    Coupling: Common reagents for coupling reactions include palladium catalysts, boronic acids, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones, aldehydes, or carboxylic acids, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and biological pathways. The exact mechanism of action depends on the specific context in which the compound is used and the nature of the molecular targets involved.

Comparison with Similar Compounds

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can be compared with other similar compounds, such as:

    N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-(furan-2-yl)cyclopentanecarboxamide: This compound has a furan ring instead of a thiophene ring.

    N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-(benzofuran-2-yl)cyclopentanecarboxamide: This compound has a benzofuran ring instead of a thiophene ring.

    N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-(pyridin-2-yl)cyclopentanecarboxamide: This compound has a pyridine ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and to interact with a variety of molecular targets.

Biological Activity

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound comprises several key structural features, including a cyclopentanecarboxamide backbone, a thiophene ring, and a pyrazole-pyridine moiety. The synthesis typically involves multi-step processes including:

  • Formation of the Pyrazole Ring : Utilizing hydrazines and 1,3-dicarbonyl compounds.
  • Pyridine and Thiophene Integration : Achieved through cyclization reactions.
  • Final Coupling : Connecting the various components to form the complete structure.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, which is crucial in pathways related to cancer and inflammation.
  • Receptor Modulation : It may also interact with receptors involved in signaling pathways, influencing cellular responses.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-aminePyrazole, pyridine, isoquinolineAnticancer, anti-inflammatory
3-(1-Methyl-1H-pyrazol-4-yl)-2-(pyridin-3-yl)quinolinePyrazole, pyridine, quinolineAntioxidant activities

This table illustrates how variations in structure can influence biological activity.

Case Studies

Several case studies have examined the biological effects of similar compounds:

  • Anticancer Studies : A study on pyrazole derivatives showed promising results in inhibiting tumor growth in animal models.
  • Inflammatory Response Modulation : Research indicated that certain derivatives could reduce inflammation markers in vitro.

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